synthesis of methyl 1-methylcyclopentanecarboxylate
synthesis of methyl 1-methylcyclopentanecarboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 1-methylcyclopentanecarboxylate
Abstract
Methyl 1-methylcyclopentanecarboxylate is a valuable organic compound utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its structure, featuring a quaternary carbon center on a five-membered ring, presents unique synthetic challenges and opportunities. This technical guide provides an in-depth exploration of robust and validated methodologies for the synthesis of this target molecule. We will dissect two primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and comparative analysis to empower researchers in drug development and chemical synthesis with the knowledge to make informed strategic decisions. The protocols described herein are designed as self-validating systems, emphasizing causality behind experimental choices to ensure reproducibility and success.
Introduction to the Target Molecule
Methyl 1-methylcyclopentanecarboxylate (C₈H₁₄O₂) is a methyl ester of 1-methylcyclopentanecarboxylic acid.[1] It is a colorless liquid with a molecular weight of 142.20 g/mol and is typically characterized by its miscibility with common organic solvents.[1][2] The core of this molecule is the cyclopentane ring, which is a prevalent scaffold in numerous biologically active compounds. The presence of a methyl group and a methyl ester at the same carbon atom (C1) creates a sterically hindered quaternary center, which can be a key feature for modulating the pharmacological profile of a larger molecule.
This guide will focus on two divergent and effective synthetic pathways:
-
Strategy I: A convergent approach involving the synthesis of the carboxylic acid precursor, 1-methylcyclopentanecarboxylic acid, followed by a classic Fischer esterification.
-
Strategy II: A linear approach starting with the synthesis of methyl cyclopentanecarboxylate via a Favorskii rearrangement, followed by a direct α-alkylation to introduce the methyl group.
Caption: Overview of the divergent synthetic strategies discussed.
Strategy I: Convergent Synthesis via Fischer Esterification
This strategy is predicated on the late-stage formation of the ester from its corresponding carboxylic acid. The primary advantage here is the robustness and high yield of the Fischer esterification process. The key challenge lies in the efficient synthesis of the requisite precursor, 1-methylcyclopentanecarboxylic acid.
Mechanistic Principles
Part A: Synthesis of 1-Methylcyclopentanecarboxylic Acid via Grignard Reaction
A highly effective method for creating the quaternary carbon is through the addition of a methyl Grignard reagent to cyclopentanone, followed by conversion of the resultant tertiary alcohol to the carboxylic acid. A more direct, albeit challenging, route involves the carboxylation of a Grignard reagent derived from 1-halo-1-methylcyclopentane. For this guide, we will focus on a reliable two-step sequence starting from cyclopentanone.
-
Grignard Addition: Methylmagnesium bromide adds to the electrophilic carbonyl carbon of cyclopentanone to form a tertiary alkoxide. Subsequent acidic workup yields 1-methylcyclopentanol. The key to success is maintaining anhydrous conditions to prevent quenching the highly basic Grignard reagent.[3]
-
Nitrile Synthesis and Hydrolysis: The tertiary alcohol is converted to 1-chloro-1-methylcyclopentane using a reagent like thionyl chloride or concentrated HCl. This tertiary halide then undergoes nucleophilic substitution with sodium cyanide to form 1-methylcyclopentanecarbonitrile. Finally, vigorous acidic or basic hydrolysis of the nitrile yields the target carboxylic acid.
Part B: Fischer Esterification
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the reaction toward the product (ester), methanol is used in large excess, acting as both reactant and solvent. The mechanism proceeds through several key steps: protonation of the carbonyl oxygen to activate the carboxylic acid, nucleophilic attack by methanol, proton transfer, and elimination of water.[4]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Strategy I
Step 1: Synthesis of 1-Methylcyclopentanol
-
Apparatus: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Maintain a nitrogen atmosphere.
-
Grignard Formation: To the flask, add magnesium turnings (5.8 g, 0.24 mol). In the dropping funnel, place a solution of methyl iodide (31.2 g, 0.22 mol) in 100 mL of anhydrous diethyl ether.
-
Reaction: Add ~10 mL of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by cloudiness and bubbling), gently warm the flask. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes.
-
Addition of Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopentanone (16.8 g, 0.20 mol) in 50 mL of anhydrous diethyl ether dropwise via the dropping funnel.
-
Workup: After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Cautiously pour the reaction mixture onto 200 g of crushed ice and acidify with 1 M HCl. Separate the ether layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-methylcyclopentanol.
Step 2: Synthesis of 1-Methylcyclopentanecarboxylic Acid
-
Chlorination: In a well-ventilated fume hood, cool the crude 1-methylcyclopentanol (0.20 mol) to 0 °C and slowly add 50 mL of concentrated HCl with vigorous stirring. Stir at room temperature for 4 hours. Extract the product with dichloromethane, wash with water, and dry over MgSO₄. Evaporate the solvent to yield 1-chloro-1-methylcyclopentane.
-
Cyanation: Prepare a solution of sodium cyanide (12.0 g, 0.245 mol) in 100 mL of DMSO. Add the crude 1-chloro-1-methylcyclopentane and heat the mixture to 90 °C for 12 hours. Cool, pour into water, and extract with ether. Wash the ether extracts with brine, dry, and concentrate to yield 1-methylcyclopentanecarbonitrile.
-
Hydrolysis: Reflux the crude nitrile with 150 mL of 6 M H₂SO₄ for 6 hours. Cool the mixture, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-methylcyclopentanecarboxylic acid.[5][6]
Step 3: Esterification to Methyl 1-methylcyclopentanecarboxylate
-
Reaction Setup: In a 250 mL round-bottom flask, combine the crude 1-methylcyclopentanecarboxylic acid (0.18 mol), 150 mL of methanol, and 3 mL of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 5 hours.
-
Workup: Cool the solution and remove the excess methanol via rotary evaporation. Dissolve the residue in 100 mL of diethyl ether and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent. Purify the crude ester by fractional distillation under reduced pressure to obtain pure methyl 1-methylcyclopentanecarboxylate.
Strategy II: Linear Synthesis via α-Alkylation
This strategy builds the target molecule by first creating the cyclopentane ester scaffold and then introducing the final methyl group. This approach leverages the powerful and well-documented Favorskii rearrangement for ring contraction.[7][8]
Mechanistic Principles
Part A: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that results in a rearranged carboxylic acid derivative.[7] When applied to a cyclic α-halo ketone, it serves as an elegant method for ring contraction.[8][9]
-
Enolate Formation: A strong base, sodium methoxide, deprotonates the α'-carbon (C6) of 2-chlorocyclohexanone, forming an enolate.
-
Cyclopropanone Intermediate: The enolate performs an intramolecular Sₙ2 reaction, displacing the chloride to form a highly strained bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate.[9]
-
Nucleophilic Attack & Ring Opening: The methoxide nucleophile attacks the carbonyl carbon of the intermediate. The resulting tetrahedral intermediate collapses, and the three-membered ring opens to form the more stable carbanion, which is typically the less substituted one.[10]
-
Protonation: The carbanion is protonated by the methanol solvent during workup to yield the final methyl cyclopentanecarboxylate product.
Caption: Mechanism of the Favorskii Rearrangement.
Part B: α-Methylation of the Ester
To introduce the methyl group at the α-position, the ester must first be converted to its enolate.
-
Enolate Formation: A strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is required to completely and irreversibly deprotonate the α-carbon without competing nucleophilic attack at the ester carbonyl. This step is performed at low temperature (-78 °C) to prevent side reactions.
-
Alkylation: The resulting nucleophilic enolate is then treated with an electrophile, methyl iodide. The enolate attacks the methyl group in an Sₙ2 reaction to form the new C-C bond, yielding the final product.
Experimental Protocol: Strategy II
Step 1: Synthesis of Methyl Cyclopentanecarboxylate
This protocol is adapted from the robust procedure published in Organic Syntheses.[11]
-
Apparatus: Assemble a dry 1 L three-necked, round-bottomed flask with an efficient mechanical stirrer, a reflux condenser, and a dropping funnel, all protected by calcium chloride drying tubes.
-
Reaction Setup: Suspend sodium methoxide (58 g, 1.07 mol) in 330 mL of anhydrous ether.
-
Addition: Begin stirring and add a solution of 2-chlorocyclohexanone (133 g, 1.0 mol) in 30 mL of dry ether dropwise from the funnel. Regulate the rate of addition to control the exothermic reaction (approx. 40 minutes).
-
Reflux: After the addition is complete, stir and heat the mixture under reflux for 2 hours.
-
Workup: Cool the flask and add water until all salts dissolve. Separate the ether layer. Extract the aqueous layer with two 50 mL portions of ether. Combine all ethereal solutions and wash successively with 100 mL portions of 5% HCl, 5% NaHCO₃ solution, and saturated brine.
-
Purification: Dry the ether solution over anhydrous MgSO₄, filter, and remove the ether by distillation. The crude product is then purified by vacuum distillation to yield methyl cyclopentanecarboxylate.[11]
Step 2: α-Methylation to Methyl 1-methylcyclopentanecarboxylate
-
LDA Preparation: In a flame-dried, nitrogen-flushed flask, dissolve diisopropylamine (15.4 mL, 0.11 mol) in 100 mL of anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol). Stir at -78 °C for 30 minutes.
-
Enolate Formation: To this LDA solution, add a solution of methyl cyclopentanecarboxylate (12.8 g, 0.10 mol) in 30 mL of anhydrous THF dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Alkylation: Add methyl iodide (15.6 g, 0.11 mol) dropwise to the enolate solution. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by fractional distillation under vacuum to yield the final product, methyl 1-methylcyclopentanecarboxylate.
Product Characterization & Data
Proper characterization is essential to confirm the identity and purity of the synthesized methyl 1-methylcyclopentanecarboxylate.
| Property | Expected Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [2] |
| Boiling Point | ~160-162 °C (at atmospheric pressure, estimated); 219.78 °C at 760 mmHg[2] |
| Appearance | Colorless liquid[1] |
| ¹H NMR (CDCl₃, est.) | δ ~3.65 (s, 3H, -OCH₃), 1.5-2.0 (m, 8H, cyclopentyl CH₂), 1.20 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, est.) | δ ~177 (C=O), 51 (-OCH₃), 47 (quaternary C), 35 (cyclopentyl CH₂), 25 (cyclopentyl CH₂), 22 (-CH₃) |
| IR (Neat, cm⁻¹) | ~2960 (C-H stretch), ~1735 (C=O ester stretch), ~1160 (C-O stretch) |
Note: NMR and IR data are estimated based on the structure and data from similar compounds like methyl cyclopentanecarboxylate and other substituted esters.[12][13][14][15]
Comparative Analysis and Conclusion
Both Strategy I and Strategy II represent viable and robust pathways to methyl 1-methylcyclopentanecarboxylate, each with distinct advantages for the research scientist.
-
Strategy I (Convergent/Esterification): This route is highly modular. The synthesis of the carboxylic acid precursor can be optimized independently. While the overall sequence is longer, the final esterification step is typically very high-yielding and clean. This strategy may be preferred if various esters (ethyl, propyl, etc.) are desired, as the common acid intermediate can be esterified with different alcohols.
-
Strategy II (Linear/Alkylation): This approach is more elegant and potentially shorter. The Favorskii rearrangement is a powerful transformation for accessing the cyclopentane ring system.[16] The main challenge lies in the strict anhydrous and low-temperature conditions required for the LDA-mediated alkylation. This route is ideal for specifically targeting the methyl ester when starting materials are readily available.
The choice of synthesis will ultimately depend on the starting materials available, the scale of the reaction, and the specific expertise of the laboratory. Both methods, when executed with care, provide reliable access to this important synthetic building block.
References
-
Goheen, D. W., & Vaughan, W. R. Methyl cyclopentanecarboxylate. Organic Syntheses. Available at: [Link]
-
PubChem. Methyl cyclopent-1-ene-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Chemical Education. (2016, August). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. ERIC. Available at: [Link]
-
PubChem. Methyl cyclopentanecarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Favorskii rearrangement. Available at: [Link]
-
ChemSynthesis. (2025, May 20). 1-methylcyclopentanecarboxylic acid. Available at: [Link]
-
NIST. Methyl cyclopentanecarboxylate. NIST Chemistry WebBook. Available at: [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available at: [Link]
-
MySkinRecipes. Methyl 1-methylcyclopentane-1-carboxylate. Available at: [Link]
-
NIST. Methyl cyclopentanecarboxylate. NIST Chemistry WebBook. Available at: [Link]
-
YouTube. (2022, January 26). Favorskii Rearrangement. Professor Dave Explains. Available at: [Link]
-
ChemSynthesis. (2025, May 20). methyl 1-methyl-2-cyclopentene-1-carboxylate. Available at: [Link]
-
NIST. Methyl cyclopentanecarboxylate. NIST Chemistry WebBook. Available at: [Link]
-
PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Available at: [Link]
- Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
ResearchGate. 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top.... Available at: [Link]
-
SpectraBase. Methyl 1-cyclopentene-1-carboxylate - Optional[13C NMR] - Spectrum. Available at: [Link]
- Google Patents. US4007216A - 2-Methoxy-4-methyl-3-oxo-cyclopent-1-ene-1,4-dicarboxylic acid esters.
-
PubChem. Cyclopentanecarboxylic acid, 1-methyl-, methyl ester. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2023, December 9). Synthesis of Dimethyl Cyclopentane. Organic Chemistry Tutor. Available at: [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
Sources
- 1. Buy methyl 1-methylcyclopentanecarboxylate | 4630-83-5 [smolecule.com]
- 2. Methyl 1-methylcyclopentane-1-carboxylate [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl cyclopentanecarboxylate [webbook.nist.gov]
- 14. Methyl cyclopentanecarboxylate [webbook.nist.gov]
- 15. Methyl cyclopentanecarboxylate [webbook.nist.gov]
- 16. ERIC - EJ1110412 - Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement, Journal of Chemical Education, 2016-Aug [eric.ed.gov]
